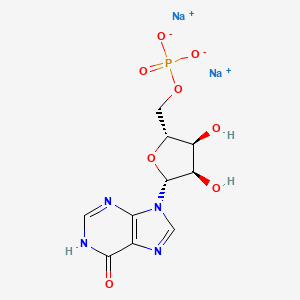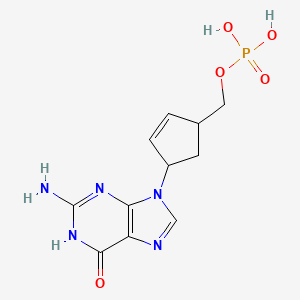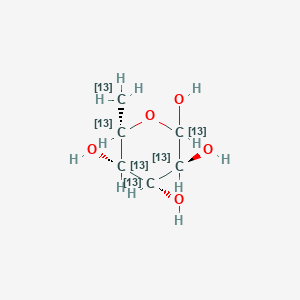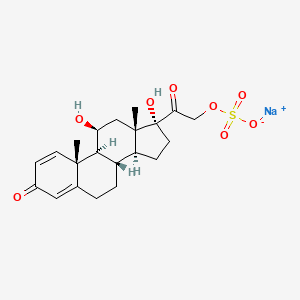![molecular formula C₂₁H₂₄O₄ B1146381 Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane CAS No. 34827-26-4](/img/structure/B1146381.png)
Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane" is a compound that belongs to a class of organic molecules characterized by the presence of methylenedioxy groups attached to a methane backbone. This structure is of interest due to its potential for varied chemical reactions and properties.
Synthesis Analysis
Synthesis of related bis-phenylmethane compounds involves reactions that yield products with significant structural diversity and potential application in various fields, including materials science and organic electronics. For example, bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes have been synthesized and characterized, showing the ability to exhibit three distinct colored states under different conditions, indicative of their potential in dye and pigment applications (Sarma & Baruah, 2004).
Molecular Structure Analysis
The molecular structure of bis-phenylmethane derivatives often involves significant conformational features, such as dihedral angles and planarity, affecting their physical and chemical properties. For instance, the study on bis(2,5-dimethoxy-4-methylphenyl)methane highlights the molecular arrangement and its implications on the compound's behavior (Wiedenfeld et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving bis-phenylmethane compounds can lead to a wide range of products with diverse properties. The reactivity of these compounds under different conditions can be tailored for specific applications, such as in the synthesis of novel dyes and pigments or in the development of materials with unique electronic properties.
Physical Properties Analysis
The physical properties of bis-phenylmethane derivatives, including melting points, boiling points, and solubility, are crucial for their practical application. These properties are determined by the compound's molecular structure, particularly the substituents attached to the phenyl rings and the methane backbone.
Chemical Properties Analysis
Bis-phenylmethane compounds exhibit a variety of chemical properties, such as acidity, basicity, and reactivity towards oxidation and reduction. These properties are influenced by the electronic effects of substituents and the overall molecular conformation.
Aplicaciones Científicas De Investigación
Material Synthesis and Characterization
Bisphenylmethane derivatives have been explored extensively in material synthesis and characterization. For instance, Sarma and Baruah (2004) synthesized a series of bisphenylmethanes, specifically bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, and characterized them. These compounds are of interest due to their potential use as leuco dyes, which can exhibit different colors under various conditions due to their oxidation to quinones (Sarma & Baruah, 2004).
Environmental Degradation and Biodegradation Studies
Bisphenol derivatives, similar in structure to bis[4,5-(methylenedioxy)-2-propylphenyl]-methane, have been the subject of environmental degradation and biodegradation studies. Inoue et al. (2007) isolated bacteria capable of utilizing bisphenol F (BPF) as a sole carbon source, providing insights into the biodegradation pathways of such compounds. These findings are crucial for understanding the environmental fate and potential bioremediation strategies for bisphenol derivatives (Inoue et al., 2007).
Polymerization and Material Properties
The study by Benincori et al. (2003) on the electrochemical polymerization of bis(thienyl)methanes, including derivatives like bis(3,4-ethylenedioxythienyl)methane, sheds light on the synthesis of low-gap materials. These materials have applications in various fields due to their unique electronic properties (Benincori et al., 2003).
Biomedical Research
Liu, Chen, and Gust (2012) explored the antitumor and antibacterial activity of bis[4,5-diarylimidazol-2-ylidene]methane derivatives, indicating the potential biomedical applications of bisphenylmethane derivatives. These compounds showed growth inhibition effects against various carcinoma cell lines and bacteria, highlighting their significance in medical research and potential therapeutic uses (Liu, Chen, & Gust, 2012).
Propiedades
IUPAC Name |
5-propyl-6-[(6-propyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-5-14-8-18-20(24-12-22-18)10-16(14)7-17-11-21-19(23-13-25-21)9-15(17)6-4-2/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIJCKXNLPXDRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1CC3=CC4=C(C=C3CCC)OCO4)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

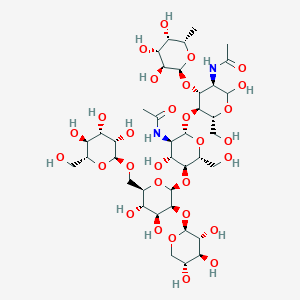
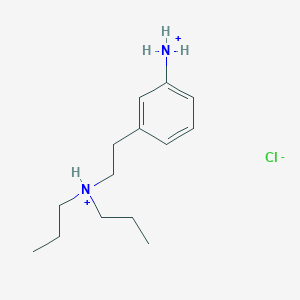
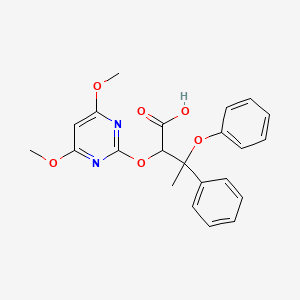

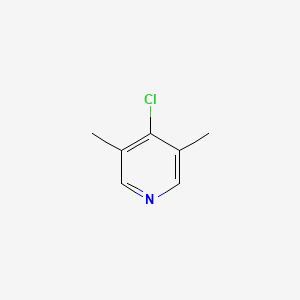
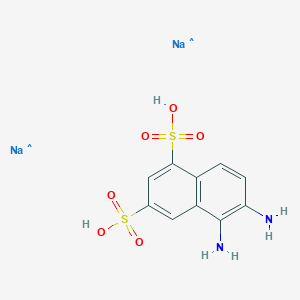
![Des[(3-chloro-2-propenyl)oxy]-2-iminoallyl Clethodim](/img/no-structure.png)
